

Structure Elucidation of 1,4-Dibromobutane-d4: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dibromobutane-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **1,4-dibromobutane-d4**, a deuterated isotopologue of 1,4-dibromobutane. While specific experimental data for the deuterated compound is not readily available in public databases, this guide outlines the expected spectroscopic characteristics based on the well-documented data of its non-deuterated counterpart and established principles of isotopic effects in spectroscopy. This document is intended to serve as a valuable resource for researchers working with deuterated compounds in fields such as drug development, mechanistic studies, and as internal standards for quantitative analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed quantitative data for the structure elucidation of **1,4-dibromobutane-d4**. For comparative purposes, the experimental data for the non-deuterated 1,4-dibromobutane is also provided. The predicted data for **1,4-dibromobutane-d4** is based on the common isomer, 1,4-dibromobutane-2,2,3,3-d4.

Table 1: Predicted ¹H NMR Spectroscopic Data

Compound	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1,4-Dibromobutane-d4	1,4 (-CH ₂ Br)	~3.44	Singlet	N/A	4H
1,4-Dibromobutane[1][2]	1,4 (-CH ₂ Br)	3.44	Triplet	6.7	4H
2,3 (-CH ₂ -)	2.03	Quintet	6.7	4H	

Table 2: Predicted ¹³C NMR Spectroscopic Data

Compound	Position	Chemical Shift (δ , ppm)
1,4-Dibromobutane-d4	1,4 (C-Br)	~33.5
2,3 (C-D)	~30.0 (with C-D coupling)	
1,4-Dibromobutane[3][4]	1,4 (C-Br)	33.5
2,3 (C-C)	30.3	

Table 3: Predicted Mass Spectrometry Data

Compound	Predicted m/z	Interpretation
1,4-Dibromobutane-d4	220, 222, 224	Molecular ion cluster [M, M+2, M+4] ⁺
141, 143	[M - Br] ⁺	
58	[C ₄ D ₄ H ₄] ⁺	
1,4-Dibromobutane[5][6]	214, 216, 218	Molecular ion cluster [M, M+2, M+4] ⁺
135, 137	[M - Br] ⁺	
55	[C ₄ H ₇] ⁺	

Table 4: Predicted Infrared (IR) Spectroscopy Data

Compound	Functional Group	Predicted Wavenumber (cm ⁻¹)
1,4-Dibromobutane-d4	C-D Stretch	~2100 - 2250
C-H Stretch	2950 - 2850	2950 - 2850
C-Br Stretch	650 - 550	
1,4-Dibromobutane[7][8]	C-H Stretch	
C-Br Stretch	645	

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,4-dibromobutane-d4**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Data Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Data Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra and perform baseline correction.

- Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction:
 - Introduce a small amount of the liquid sample via direct infusion or through a gas chromatograph (GC-MS).
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Acquisition and Analysis:
 - Record the mass spectrum, noting the molecular ion cluster and major fragment ions.
 - The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

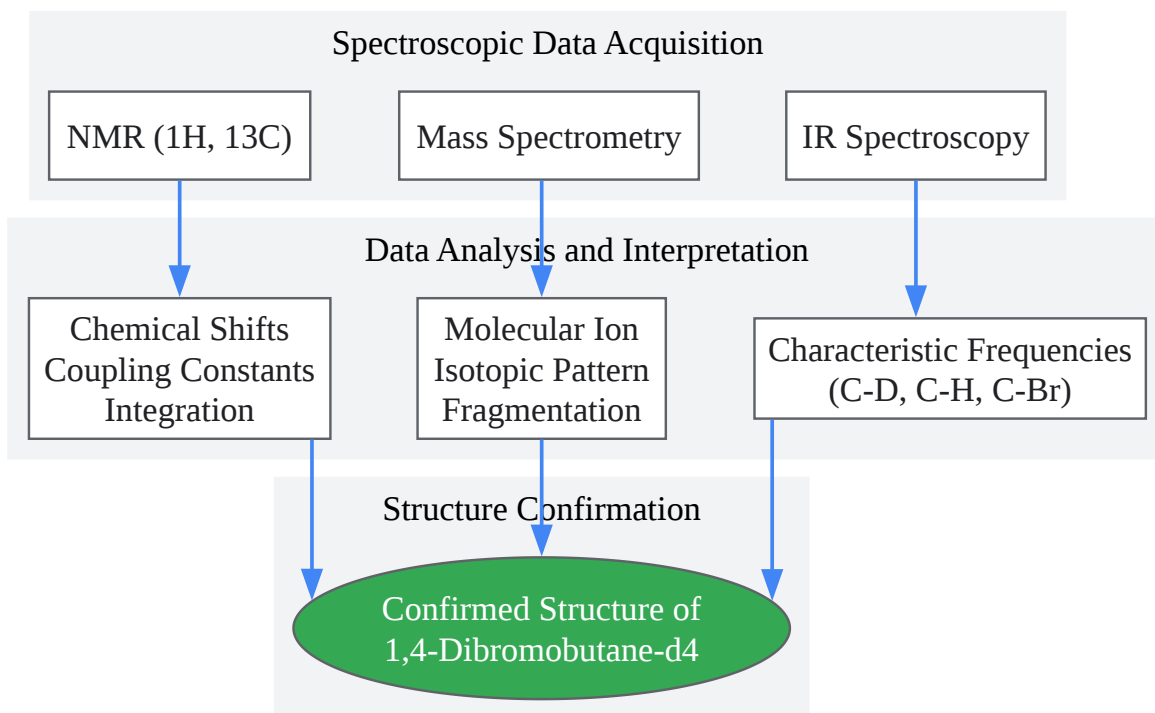
Methodology:

- Sample Preparation:

- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Background Spectrum:
 - Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
- Sample Spectrum:
 - Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to specific functional groups (e.g., C-H, C-D, C-Br bonds).

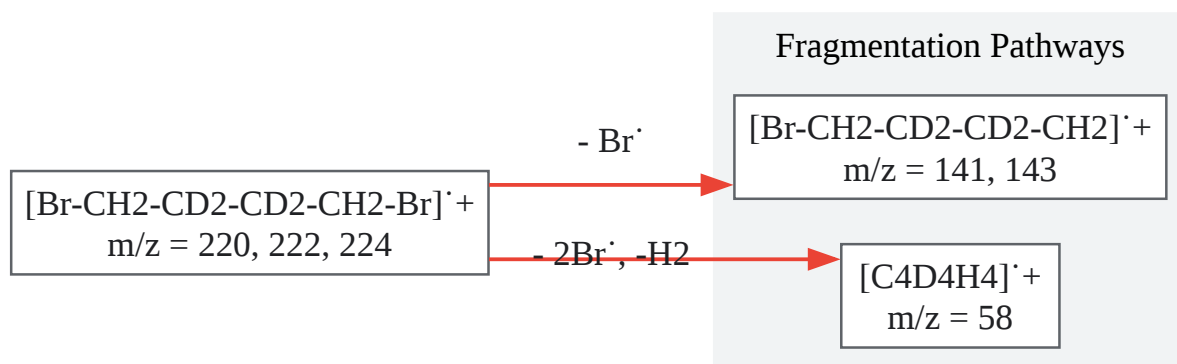
Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the predicted mass spectral fragmentation pattern of **1,4-dibromobutane-d4**.



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Caption: Logical workflow for the structure elucidation of **1,4-Dibromobutane-d4**.



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